1-(tert-Butoxycarbonyl)-5-oxoazepane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(tert-Butoxy)carbonyl]-5-oxoazepane-4-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the protection of amine groups during chemical reactions. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a versatile tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with mild heating to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Boc-protected compounds can be scaled up using flow microreactor systems. This method allows for efficient and sustainable synthesis by continuously feeding reactants through a microreactor, which enhances reaction control and product yield .
Chemical Reactions Analysis
Types of Reactions
1-[(tert-Butoxy)carbonyl]-5-oxoazepane-4-carboxylic acid undergoes several types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.
Major Products Formed
The major product formed from the deprotection of 1-[(tert-butoxy)carbonyl]-5-oxoazepane-4-carboxylic acid is the corresponding amine, which can then be further functionalized in subsequent reactions .
Scientific Research Applications
1-[(tert-Butoxy)carbonyl]-5-oxoazepane-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-5-oxoazepane-4-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine under basic conditions and can be selectively removed under acidic conditions. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation to release the free amine .
Comparison with Similar Compounds
1-[(tert-Butoxy)carbonyl]-5-oxoazepane-4-carboxylic acid can be compared with other Boc-protected compounds and similar protecting groups:
tert-Butyl carbamate: Another Boc-protected compound used for amine protection.
Phenylmethoxycarbonyl (Cbz) group: A protecting group that is stable under acidic and basic conditions but cleaved by catalytic hydrogenation.
The uniqueness of 1-[(tert-butoxy)carbonyl]-5-oxoazepane-4-carboxylic acid lies in its specific structure, which allows for selective protection and deprotection of amine groups in complex synthetic pathways.
Properties
Molecular Formula |
C12H19NO5 |
---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxoazepane-4-carboxylic acid |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(17)13-6-4-8(10(15)16)9(14)5-7-13/h8H,4-7H2,1-3H3,(H,15,16) |
InChI Key |
KHFUDLKGTUAANE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(=O)CC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.